(7E)-1,3-bis(2,4-dichlorobenzyl)-7-(3,4,5-trimethoxybenzylidene)-1H-imidazo[4,5-f][1,3]thiazolo[3,2-a]benzimidazole-2,8(3H,7H)-dione
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Overview
Description
“1,3-BIS(2,4-DICHLOROBENZYL)-7-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1H-IMIDAZO[4,5-F][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOLE-2,8(3H,7H)-DIONE” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with ammonia and an aldehyde.
Formation of the Thiazole Ring: This often involves the cyclization of a thioamide with a haloketone.
Benzimidazole Formation: This can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Final Coupling: The final product is obtained by coupling the intermediate compounds under specific conditions, such as using a base or a catalyst.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and minimize cost. This can include:
Catalysis: Using catalysts to speed up reactions.
Purification: Employing techniques like crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the methoxy groups.
Reduction: Reduction reactions can occur at the imidazole or thiazole rings.
Substitution: Halogen atoms in the benzyl groups can be substituted by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including amines, thiols, or alkoxides.
Major Products
The major products of these reactions depend on the specific conditions but can include:
Oxidized Derivatives: Where methoxy groups are converted to hydroxyl groups.
Reduced Derivatives: Where double bonds in the rings are reduced to single bonds.
Substituted Derivatives: Where halogen atoms are replaced by other functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.
Protein Binding: It can be used in studies involving protein-ligand interactions.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals.
Therapeutic Agents: Possible applications as an anti-cancer or anti-inflammatory agent.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Polymer Science:
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. Generally, it may involve:
Molecular Targets: Such as enzymes, receptors, or nucleic acids.
Pathways Involved: Including inhibition of enzyme activity, modulation of receptor function, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds with similar benzimidazole structures.
Thiazole Derivatives: Compounds containing thiazole rings.
Imidazole Derivatives: Compounds with imidazole rings.
Uniqueness
The uniqueness of “1,3-BIS(2,4-DICHLOROBENZYL)-7-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1H-IMIDAZO[4,5-F][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOLE-2,8(3H,7H)-DIONE” lies in its complex structure, which combines multiple heterocyclic rings and functional groups, potentially leading to unique chemical and biological properties.
Properties
Molecular Formula |
C34H24Cl4N4O5S |
---|---|
Molecular Weight |
742.4 g/mol |
IUPAC Name |
(12E)-4,6-bis[(2,4-dichlorophenyl)methyl]-12-[(3,4,5-trimethoxyphenyl)methylidene]-13-thia-4,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1,3(7),8,14-tetraene-5,11-dione |
InChI |
InChI=1S/C34H24Cl4N4O5S/c1-45-28-8-17(9-29(46-2)31(28)47-3)10-30-32(43)42-25-14-27-26(13-24(25)39-33(42)48-30)40(15-18-4-6-20(35)11-22(18)37)34(44)41(27)16-19-5-7-21(36)12-23(19)38/h4-14H,15-16H2,1-3H3/b30-10+ |
InChI Key |
NZYUCXAIHZEGRB-WXMAUWIXSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)N3C4=CC5=C(C=C4N=C3S2)N(C(=O)N5CC6=C(C=C(C=C6)Cl)Cl)CC7=C(C=C(C=C7)Cl)Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N3C4=CC5=C(C=C4N=C3S2)N(C(=O)N5CC6=C(C=C(C=C6)Cl)Cl)CC7=C(C=C(C=C7)Cl)Cl |
Origin of Product |
United States |
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